
1-(2-(Trifluoromethoxy)phenyl)thiourea
Übersicht
Beschreibung
- 1-(2-(Trifluoromethoxy)phenyl)thiourea is a chemical compound extensively studied for its molecular structure, reactivity, and potential applications in various fields.
Synthesis Analysis
- The synthesis of similar thiourea derivatives typically involves reactions with isothiocyanates and various phenyl amines, as indicated in the synthesis of related compounds (Saeed et al., 2010).
Molecular Structure Analysis
- The molecular structure of similar thiourea derivatives is characterized by X-ray diffraction, revealing important aspects like planarity of the carbonyl and thiourea groups and conformation adopted by the molecule (Saeed et al., 2010).
Chemical Reactions and Properties
- Thioureas are known for their ability to form hydrogen bonds, which activate substrates in various reactions. For example, bifunctional thioureas with trifluoromethyl groups have been studied for their catalytic performance in Michael addition reactions (Jiménez et al., 2016).
- The reactivity of similar compounds involves interactions such as hydrogen bonding and charge transfer, as explored through DFT and molecular dynamics investigations (Menon et al., 2018).
Physical Properties Analysis
- The physical properties of these compounds, including their spectroscopic and thermal behavior, are often studied using techniques like FTIR, Raman spectroscopy, and thermal analysis. For instance, the thermal behavior and vibrational properties of similar thiourea derivatives have been examined (Saeed et al., 2015).
Chemical Properties Analysis
- The chemical properties, such as the electron donating/accepting characteristics and interactions with other molecules, are key areas of study. For instance, the adsorption properties of thiourea derivatives on TiO2 surfaces and their impact on electron transfer have been explored (Karthika et al., 2019).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This compound has been studied in the field of cancer research .
Summary of the Application
The compound “1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea” (FPTT), which is similar to “1-(2-(Trifluoromethoxy)phenyl)thiourea”, has been investigated for its anticancer activity .
Methods of Application or Experimental Procedures
The study involved spectroscopic analysis of FPTT, along with molecular dynamics (MD) simulations . These methods were used to identify suitable excipients, interactions with water, and sensitivity towards autoxidation .
Results or Outcomes
The study found that FPTT can act as a potential inhibitor for new drugs . The local reactivity, interactivity with water, and compatibility of the FPTT molecule with frequently used excipients were studied using density functional theory (DFT) and MD simulations .
2. Application in Organic Synthesis and Pharmaceutical Industries
Specific Scientific Field
Thioureas and their derivatives, including “1-(2-(Trifluoromethoxy)phenyl)thiourea”, are used in organic synthesis and pharmaceutical industries .
Summary of the Application
Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . These compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Methods of Application or Experimental Procedures
The synthesis of thiourea derivatives involves the reaction of various anilines with CS2 . The synthesized compounds are then characterized using UV-visible and NMR spectroscopic techniques .
3. Application in X-ray Crystallography
Specific Scientific Field
This compound is used in the field of X-ray crystallography .
Summary of the Application
The compound is used to study the Hirshfeld surfaces and intermolecular interactions .
Methods of Application or Experimental Procedures
The study involves the use of X-ray crystallography to analyze the novel derivatives of the compound .
Results or Outcomes
The analysis reveals that hydrogen bonding and several weaker interactions such as N–H⋯S, C–H⋯O, C–H⋯S, C–H⋯π and C–H⋯N intermolecular interactions along with π–π stacking are cooperative in the stabilization of supramolecular structures .
4. Application in Coating Technology
Specific Scientific Field
This compound is used in the field of coating technology .
Summary of the Application
The compound is used in the preparation of anodic layers .
Methods of Application or Experimental Procedures
The anodic layers were prepared potentiostatically onto glass substrates at +0.9 V .
5. Application in Pharmacological Evaluation
Specific Scientific Field
This compound is used in the field of pharmacological evaluation .
Summary of the Application
Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . They are screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
Methods of Application or Experimental Procedures
The compounds were fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .
Results or Outcomes
The antibacterial studies revealed that compound 4 was more active against the selected bacterial strains . Compound 1 was more active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals, AChE, BuChE, and α-glucosidase . Compound 2 was more potent against α-amylase and G6Pase .
6. Application in Reactivity Properties Investigation
Specific Scientific Field
This compound is used in the field of reactivity properties investigation .
Summary of the Application
Spectroscopic analysis of 1- (2-fluorophenyl)-3- [3- (trifluoromethyl)phenyl]thiourea (FPTT), which is similar to “1-(2-(Trifluoromethoxy)phenyl)thiourea”, is reported .
Methods of Application or Experimental Procedures
Experimental and theoretical analyses of FPTT, with molecular dynamics (MD) simulations, are reported for finding different parameters like identification of suitable excipients, interactions with water, and sensitivity towards autoxidation .
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(trifluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-4-2-1-3-5(6)13-7(12)15/h1-4H,(H3,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKOSRYWIURWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369741 | |
| Record name | [2-(trifluoromethoxy)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Trifluoromethoxy)phenyl)thiourea | |
CAS RN |
175205-24-0 | |
| Record name | N-[2-(Trifluoromethoxy)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(trifluoromethoxy)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



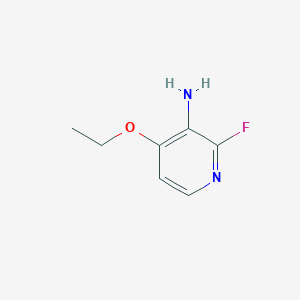
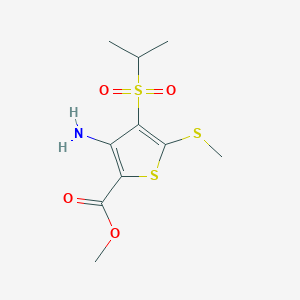
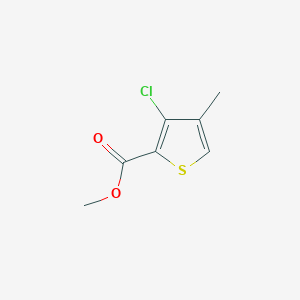
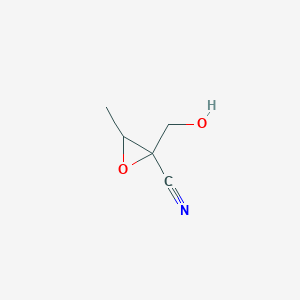
![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)
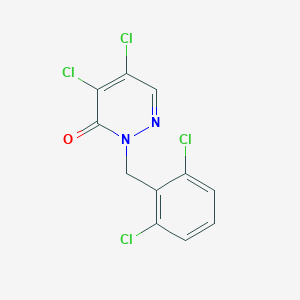
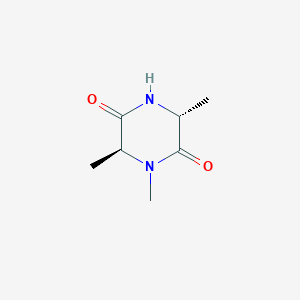
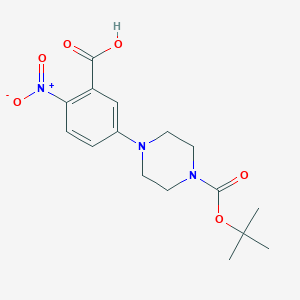
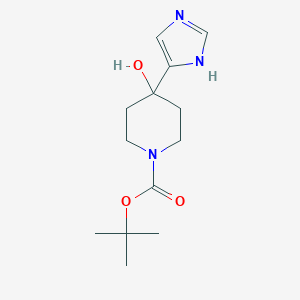

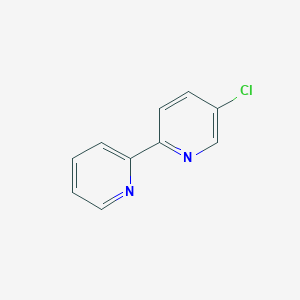
![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)
